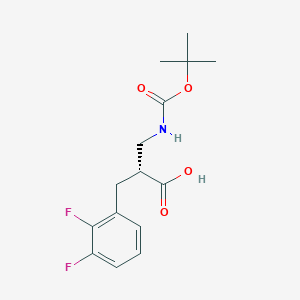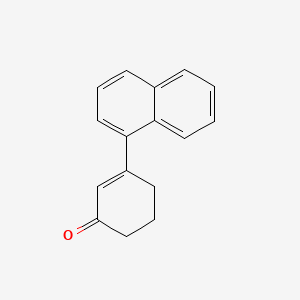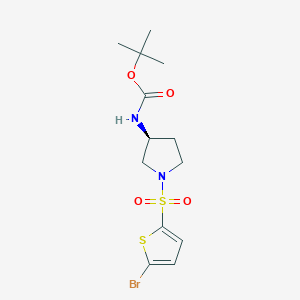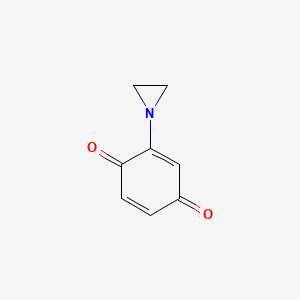![molecular formula C11H16ClNO2 B13978001 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with epichlorohydrin under basic conditions to form the intermediate, followed by further reactions to introduce the chloro group and the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The chloro group and the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxyphenyl group can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the methylamino group.
1-Chloro-3-(4-methoxyphenyl)propan-2-ol: Similar structure but lacks the methylamino group.
Uniqueness
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is unique due to the presence of both the methylamino group and the methoxyphenyl group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12/h2-5,10,13-14H,6-8H2,1H3 |
InChI Key |
HNJOCEAUEPLIAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



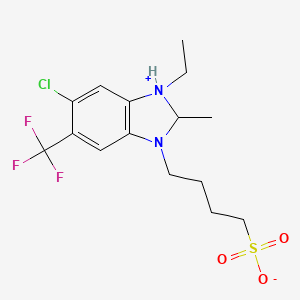
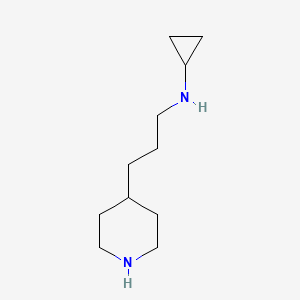
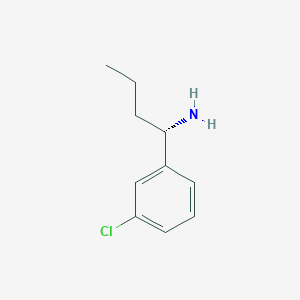
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)

